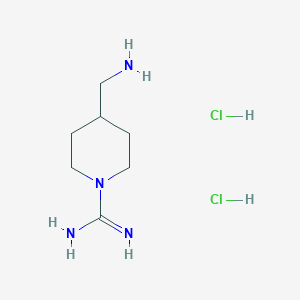

4-(aminomethyl)piperidine-1-carboximidamide Dihydrochloride

Description

Properties

IUPAC Name |

4-(aminomethyl)piperidine-1-carboximidamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N4.2ClH/c8-5-6-1-3-11(4-2-6)7(9)10;;/h6H,1-5,8H2,(H3,9,10);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCYHILJFOFBJDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN)C(=N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70936726 | |

| Record name | 4-(Aminomethyl)piperidine-1-carboximidamide--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70936726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162696-05-1 | |

| Record name | 4-(Aminomethyl)piperidine-1-carboximidamide--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70936726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 162696-05-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(aminomethyl)piperidine-1-carboximidamide Dihydrochloride: A Versatile Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(aminomethyl)piperidine-1-carboximidamide dihydrochloride, a versatile small molecule scaffold with significant potential in medicinal chemistry and drug development. Drawing upon established synthetic methodologies and extrapolating from the biological activities of structurally related compounds, this document aims to equip researchers with the foundational knowledge to explore its therapeutic applications.

Core Molecular Attributes

4-(aminomethyl)piperidine-1-carboximidamide dihydrochloride is a piperidine derivative characterized by the presence of a basic aminomethyl group at the 4-position and a carboximidamide (guanidine) moiety at the 1-position. The dihydrochloride salt form enhances its solubility in aqueous media, a desirable property for biological assays and potential formulation development.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 4-(aminomethyl)piperidine-1-carboximidamide;dihydrochloride | [1] |

| CAS Number | 155542-32-8; 162696-05-1 | [1] |

| Molecular Formula | C₇H₁₈Cl₂N₄ | [1] |

| Molecular Weight | 229.15 g/mol | [1] |

| Canonical SMILES | C1CN(CCC1CN)C(=N)N.Cl.Cl | [1] |

| InChI Key | SCYHILJFOFBJDF-UHFFFAOYSA-N | [1] |

| Description | Versatile small molecule scaffold | [2] |

Synthesis and Chemical Logic

The synthesis of 4-(aminomethyl)piperidine-1-carboximidamide dihydrochloride can be logically approached through a multi-step process, beginning with a commercially available piperidine derivative. The key transformation is the guanylation of the piperidine nitrogen.

Proposed Synthetic Pathway

A plausible and efficient synthesis initiates with N-Boc-4-(aminomethyl)piperidine, a readily available starting material. The Boc (tert-butyloxycarbonyl) protecting group on the exocyclic amine prevents its reaction during the subsequent guanylation step. The synthesis can be envisioned in three main stages:

-

Guanylation of the Piperidine Nitrogen: The secondary amine of the piperidine ring is reacted with a suitable guanylating agent.

-

Deprotection: The Boc protecting group is removed from the aminomethyl moiety.

-

Salt Formation: The final compound is converted to its dihydrochloride salt.

Caption: Proposed synthetic workflow for 4-(aminomethyl)piperidine-1-carboximidamide Dihydrochloride.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established methods for the guanylation of amines and Boc deprotection.

Step 1: Guanylation of N-Boc-4-(aminomethyl)piperidine

-

To a solution of N-Boc-4-(aminomethyl)piperidine (1 equivalent) in a suitable aprotic solvent (e.g., THF or DMF), add a guanylating agent such as N,N'-bis(Boc)-S-methylisothiourea (1.1 equivalents) and a non-nucleophilic base like triethylamine (1.2 equivalents).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield N-Boc-4-(aminomethyl)piperidine-1-carboximidamide.

Step 2: Deprotection and Salt Formation

-

Dissolve the purified product from Step 1 in a minimal amount of a suitable solvent such as dioxane or methanol.

-

Add an excess of hydrochloric acid (e.g., 4M HCl in dioxane or concentrated HCl) and stir the mixture at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

-

The dihydrochloride salt will typically precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

Wash the resulting solid with a non-polar solvent like diethyl ether or hexane and dry under vacuum to obtain the final product, 4-(aminomethyl)piperidine-1-carboximidamide dihydrochloride.

Potential Applications in Drug Discovery

While direct studies on 4-(aminomethyl)piperidine-1-carboximidamide dihydrochloride are limited in publicly accessible literature, the biological activities of structurally similar compounds provide a strong rationale for its investigation in several therapeutic areas.

Anticancer Activity

Structurally related fluorinated piperidine-1-carboximidamides have demonstrated significant antiproliferative effects against various cancer cell lines. The proposed mechanism involves the inhibition of key proteins in oncogenic signaling pathways.

-

Potential Targets: Epidermal Growth Factor Receptor (EGFR), BRAF, and Cyclin-Dependent Kinase 2 (CDK2) have been identified as primary targets for analogous compounds.

-

Mechanism of Action: Inhibition of EGFR and BRAF can disrupt the MAPK/ERK pathway, leading to reduced cell proliferation. Concurrently, CDK2 inhibition can induce cell cycle arrest, typically in the G1 phase.

Caption: Postulated mechanism of anticancer activity based on related compounds.

Antiviral (Anti-HIV) Activity

The related compound, 4-(aminomethyl)piperidine-1-carboxamide, has been investigated as a small molecule inhibitor of HIV entry. It is proposed to interact with the gp120 envelope glycoprotein, a critical component of the viral entry machinery.

-

Mechanism of Action: The compound is thought to bind to the Phe43 cavity of gp120, inducing conformational changes that mimic the CD4-bound state. This allosteric modulation can potentially inhibit the virus's ability to engage with host cell receptors. Furthermore, this conformational change may expose epitopes for antibody-dependent cellular cytotoxicity (ADCC).

Antibacterial Activity

Piperidine derivatives have been explored as inhibitors of MenA (1,4-dihydroxy-2-naphthoate prenyltransferase) in Mycobacterium tuberculosis. MenA is a key enzyme in the biosynthesis of menaquinone, an essential component of the bacterial electron transport chain.

-

Therapeutic Rationale: Targeting bacterial energy production is a validated strategy for developing novel antibacterial agents. The structural features of 4-(aminomethyl)piperidine-1-carboximidamide make it a candidate for investigation as a MenA inhibitor.

Safety and Handling

While specific toxicological data for 4-(aminomethyl)piperidine-1-carboximidamide dihydrochloride is not available, a risk assessment can be made based on its constituent parts.

-

Piperidine Core: Piperidine itself is toxic if inhaled or in contact with skin and can cause severe skin burns and eye damage.

-

Guanidine Moiety: Guanidine is a strong base and can be corrosive.

-

Dihydrochloride Salt: As a dihydrochloride salt, the compound is expected to be acidic in solution and should be handled with care to avoid contact with skin and eyes.

Recommended Precautions:

-

Handle in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or aerosols.

-

In case of contact, immediately flush the affected area with copious amounts of water.

Conclusion and Future Directions

4-(aminomethyl)piperidine-1-carboximidamide dihydrochloride represents a promising, yet underexplored, molecular scaffold. The strong biological activities of its close analogs in oncology, virology, and bacteriology suggest that this compound is a valuable tool for chemical biology and a potential starting point for drug discovery campaigns. Future research should focus on the definitive synthesis and characterization of this compound, followed by systematic screening in relevant biological assays to validate the therapeutic hypotheses outlined in this guide.

References

-

Patel, D. et al. (2020). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. RSC Medicinal Chemistry. [Link]

-

Jubilant Life Sciences Limited. Piperidine Safety Data Sheet. [Link]

Sources

An In-Depth Technical Guide to 4-(aminomethyl)piperidine-1-carboximidamide Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Scaffold of Therapeutic Potential

4-(aminomethyl)piperidine-1-carboximidamide Dihydrochloride, with the CAS number 155542-32-8, represents a molecule of significant interest in the landscape of modern medicinal chemistry.[1][2][3] As a member of the guanidine-containing heterocyclic compounds, it embodies a structural motif that is increasingly recognized for its versatile pharmacological activities.[4] The inherent properties of the guanidinium group, combined with the conformational rigidity of the piperidine scaffold, make this compound a compelling building block for the design of novel therapeutic agents.

This technical guide serves as a comprehensive resource for researchers and drug development professionals, offering an in-depth exploration of the synthesis, characterization, and potential applications of this intriguing molecule. By synthesizing available data with established principles of medicinal chemistry, this document aims to provide a solid foundation for future research and development endeavors.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 4-(aminomethyl)piperidine-1-carboximidamide Dihydrochloride are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 155542-32-8 | [1][2][3] |

| Molecular Formula | C₇H₁₈Cl₂N₄ | [1][2] |

| Molecular Weight | 229.15 g/mol | [1][2] |

| IUPAC Name | 4-(aminomethyl)piperidine-1-carboximidamide;dihydrochloride | [1] |

| SMILES | C1CN(CCC1CN)C(=N)N.Cl.Cl | [1] |

| InChI Key | SCYHILJFOFBJDF-UHFFFAOYSA-N | [1] |

| Purity | Typically ≥97% | |

| Solubility | Information not readily available, but expected to be soluble in water and polar organic solvents. | [1] |

Synthesis and Characterization: A Proposed Pathway and Analytical Workflow

While a specific, detailed synthesis protocol for 4-(aminomethyl)piperidine-1-carboximidamide Dihydrochloride is not extensively documented in publicly available literature, a plausible and logical synthetic route can be proposed based on established chemical transformations of similar molecules. The following multi-step synthesis is presented as a viable approach for laboratory-scale preparation.

Proposed Synthesis Protocol

This proposed synthesis commences with the commercially available 1-Boc-4-(aminomethyl)piperidine.

Step 1: Protection of the Primary Amine

The initial step involves the protection of the primary aminomethyl group to prevent its interference in the subsequent guanidinylation step. A common and effective method is the introduction of a second Boc protecting group.

-

Reaction: 1-Boc-4-(aminomethyl)piperidine is reacted with di-tert-butyl dicarbonate (Boc)₂O in the presence of a suitable base, such as triethylamine, in a solvent like dichloromethane (DCM).

-

Rationale: The Boc group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, making it an ideal choice for this synthesis.

Step 2: Deprotection of the Piperidine Nitrogen

With the primary amine protected, the next step is the selective removal of the Boc group from the piperidine nitrogen.

-

Reaction: The di-Boc protected intermediate is treated with a strong acid, such as trifluoroacetic acid (TFA) in DCM, or hydrochloric acid in an organic solvent.

-

Rationale: The differential lability of the Boc groups allows for the selective deprotection of the less sterically hindered piperidine nitrogen.

Step 3: Guanidinylation of the Piperidine Nitrogen

The free secondary amine on the piperidine ring is then converted to a guanidine.

-

Reaction: The deprotected intermediate is reacted with a guanidinylating agent, such as N,N'-di-Boc-N''-triflylguanidine, in the presence of a base like diisopropylethylamine (DIPEA) in a polar aprotic solvent like dimethylformamide (DMF).

-

Rationale: This reagent is a common and effective choice for the introduction of a protected guanidine group onto a secondary amine.

Step 4: Final Deprotection and Salt Formation

The final step involves the removal of all Boc protecting groups and the formation of the dihydrochloride salt.

-

Reaction: The fully protected intermediate is treated with a strong acid, such as hydrochloric acid in dioxane or methanol.

-

Rationale: This one-pot deprotection and salt formation step yields the final desired product, 4-(aminomethyl)piperidine-1-carboximidamide Dihydrochloride.

Diagram of Proposed Synthesis Workflow

Caption: Proposed multi-step synthesis of 4-(aminomethyl)piperidine-1-carboximidamide Dihydrochloride.

Analytical Characterization Workflow

The identity and purity of the synthesized 4-(aminomethyl)piperidine-1-carboximidamide Dihydrochloride should be confirmed using a suite of standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR | The proton NMR spectrum should show characteristic signals for the piperidine ring protons, the aminomethyl protons, and the protons of the guanidinium group. The integration of these signals should be consistent with the number of protons in the molecule. |

| ¹³C NMR | The carbon NMR spectrum will display distinct signals for each of the unique carbon atoms in the molecule, including the carbons of the piperidine ring, the aminomethyl group, and the guanidinium carbon. |

| Mass Spectrometry (MS) | Electrospray ionization mass spectrometry (ESI-MS) should show a molecular ion peak corresponding to the mass of the free base of the compound. |

| High-Performance Liquid Chromatography (HPLC) | HPLC analysis, using a suitable column and mobile phase, will be used to determine the purity of the final compound. A single major peak is indicative of a high-purity sample. |

Diagram of Analytical Workflow

Caption: Standard workflow for the purification and analytical characterization of the target compound.

Biological Significance and Potential Applications

The therapeutic potential of 4-(aminomethyl)piperidine-1-carboximidamide Dihydrochloride can be inferred from the well-established pharmacological activities of both the piperidine and guanidine moieties.

The Guanidinium Group: A Key Pharmacophore

The guanidinium group is a common structural feature in a wide array of biologically active molecules and approved drugs. Its ability to form strong, multi-point hydrogen bonds and electrostatic interactions with biological targets, such as enzymes and receptors, is a key determinant of its pharmacological effects. Guanidine-containing compounds have demonstrated a broad spectrum of activities, including:

-

Antiviral Properties: The related compound 4-(aminomethyl)piperidine-1-carboxamide has been investigated as an inhibitor of CD4-gp120 binding, a critical step in HIV entry into host cells.[4]

-

Anticancer Potential: Guanidine derivatives have been explored for their ability to modulate cellular signaling pathways, such as STAT-3 and NF-κB, which are often dysregulated in cancer.[4]

-

Enzyme Inhibition: The guanidinium group can mimic the side chain of arginine, allowing it to interact with the active sites of various enzymes.

The Piperidine Scaffold: A Privileged Structure in Drug Discovery

The piperidine ring is one of the most prevalent heterocyclic scaffolds found in approved pharmaceuticals. Its key advantages in drug design include:

-

Structural Rigidity: The defined chair and boat conformations of the piperidine ring reduce the entropic penalty of binding to a target, potentially leading to higher affinity.

-

Improved Physicochemical Properties: The incorporation of a piperidine moiety can enhance a molecule's solubility, metabolic stability, and oral bioavailability.

-

Versatility for Substitution: The piperidine ring can be readily functionalized at multiple positions, allowing for the fine-tuning of a compound's structure-activity relationship (SAR).

Given these properties, 4-(aminomethyl)piperidine-1-carboximidamide Dihydrochloride is a promising candidate for further investigation in a variety of therapeutic areas, including virology, oncology, and as a tool for chemical biology research.

Diagram of Potential Biological Interactions

Caption: The interplay of the guanidinium and piperidine moieties in potential biological interactions.

Safety, Handling, and Storage

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to minimize the risk of inhalation.

-

Handling: Avoid direct contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion and Future Directions

4-(aminomethyl)piperidine-1-carboximidamide Dihydrochloride is a promising chemical entity with a high potential for application in drug discovery and development. Its unique combination of a conformationally constrained piperidine scaffold and a pharmacologically active guanidinium group makes it an attractive starting point for the design of novel inhibitors and modulators of a variety of biological targets.

Future research should focus on the development and validation of a robust and scalable synthesis for this compound. Furthermore, a systematic investigation of its biological activity against a panel of relevant targets is warranted to fully elucidate its therapeutic potential. The insights and protocols presented in this technical guide are intended to serve as a valuable resource for scientists embarking on the exploration of this and related molecules, with the ultimate goal of advancing the frontiers of medicine.

References

-

Crysdot. (n.d.). 4-(Aminomethyl)piperidine-1-carboximidamide dihydrochloride. Retrieved from [Link]

Sources

- 1. Buy 4-(aminomethyl)piperidine-1-carboximidamide Dihydrochloride (EVT-2994707) | 155542-32-8; 162696-05-1 [evitachem.com]

- 2. 155542-32-8|4-(Aminomethyl)piperidine-1-carboximidamide dihydrochloride|BLD Pharm [bldpharm.com]

- 3. 155542-32-8 CAS MSDS (4-(AMINOMETHYL)PIPERIDINEINFORMAMIDINE DIHYDROCHLORIDE ) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Buy 4-(Aminomethyl)piperidine-1-carboxamide | 1104937-84-9 [smolecule.com]

An In-depth Technical Guide to the Molecular Structure of 4-(aminomethyl)piperidine-1-carboximidamide Dihydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the molecular structure, properties, and scientific context of 4-(aminomethyl)piperidine-1-carboximidamide Dihydrochloride. The molecule is a substituted piperidine derivative featuring a basic aminomethyl group at the C4 position and a strongly basic carboximidamide (guanidine) moiety at the N1 position. Presented as a dihydrochloride salt, this compound possesses structural features that make it a valuable building block in medicinal chemistry and a scaffold for developing targeted therapeutic agents. This document delves into its structural conformation, physicochemical properties, a representative synthetic workflow, analytical characterization, and its potential applications, grounded in established chemical principles and authoritative references.

Introduction

4-(aminomethyl)piperidine-1-carboximidamide Dihydrochloride belongs to a class of compounds that merges the conformational rigidity of a piperidine ring with the potent hydrogen-bonding and basicity of a guanidinium group. The piperidine scaffold is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals due to its favorable pharmacokinetic properties. The addition of a carboximidamide (guanidine) functional group introduces a high degree of basicity and the ability to form multiple, stable salt bridges and hydrogen bonds, which are critical for molecular recognition and binding to biological targets such as enzymes and receptors.[1]

This guide elucidates the nuanced structural details of the molecule in its dihydrochloride salt form, a common strategy to enhance aqueous solubility and stability for handling and formulation. Understanding its three-dimensional conformation, the protonation states of its basic centers, and its chemical identity is fundamental for its effective use in research and development.

Physicochemical and Structural Properties

The fundamental properties of 4-(aminomethyl)piperidine-1-carboximidamide Dihydrochloride are summarized below. These identifiers are crucial for accurate sourcing, regulatory documentation, and experimental design.

| Property | Value | Source(s) |

| IUPAC Name | 4-(aminomethyl)piperidine-1-carboximidamide;dihydrochloride | [2] |

| CAS Number | 155542-32-8 | [2][3] |

| Molecular Formula | C₇H₁₈Cl₂N₄ | [2] |

| Molecular Weight | 229.15 g/mol | [2][3] |

| Canonical SMILES | C1CN(CCC1CN)C(=N)N.Cl.Cl | [2] |

| InChI Key | SCYHILJFOFBJDF-UHFFFAOYSA-N | [2] |

| Synonyms | 4-(AMinoMethyl)piperidineinforMaMidine 2HCl, 1-Piperidinecarboximidamide, 4-(aminomethyl)-, hydrochloride (1:2) | [4] |

| Purity (Typical) | ≥95% - 97% | [3] |

In-Depth Molecular Structure and Conformation

The biological and chemical behavior of this molecule is intrinsically linked to its three-dimensional structure. This section dissects its key structural components.

Core Functional Groups and Protonation State

The molecule is composed of three primary structural motifs:

-

Piperidine Ring: A six-membered saturated heterocycle that serves as the central scaffold.

-

Aminomethyl Group (-CH₂NH₂): A primary amine attached to the C4 position of the piperidine ring.

-

Carboximidamide Group (-C(=NH)NH₂): A guanidine moiety attached to the N1 position of the piperidine ring.

In its dihydrochloride form, the two most basic nitrogen centers are protonated. The pKa of a primary alkylamine is typically ~10-11, while the guanidine group is one of the strongest organic bases with a pKa often exceeding 13. Therefore, both the terminal nitrogen of the aminomethyl group and the imine nitrogen of the carboximidamide group will be protonated under standard physiological or acidic conditions, forming an ammonium (-CH₂NH₃⁺) and a guanidinium group, respectively. These positively charged centers are balanced by two chloride (Cl⁻) counter-ions. This salt formation is critical for enhancing the compound's crystallinity, stability, and aqueous solubility.

Caption: 2D structure of 4-(aminomethyl)piperidine-1-carboximidamide Dihydrochloride.

Conformational Analysis of the Piperidine Ring

Like cyclohexane, the piperidine ring is not planar and predominantly adopts a low-energy chair conformation to minimize steric and torsional strain. In this conformation, the substituents at the C4 and N1 positions can be oriented either axially (perpendicular to the ring's plane) or equatorially (in the plane of the ring).

-

Expertise & Causality: For the C4-substituted aminomethyl group, the equatorial position is strongly favored. Placing this relatively bulky group in the axial position would result in significant 1,3-diaxial steric interactions with the axial hydrogens on C2 and C6, destabilizing the conformation.

-

N1-Substituent: The carboximidamide group at the N1 position is also sterically demanding and will preferentially occupy a position that minimizes steric clash, which is typically achieved through an equatorial-like orientation relative to the adjacent ring carbons.

Therefore, the most stable and predominant conformation of the molecule is a chair form with both the C4-aminomethyl and N1-carboximidamide groups occupying equatorial positions. This conformation dictates the spatial relationship between the two key functional groups, which is a critical parameter for designing interactions with biological targets.

Synthesis and Analytical Characterization

The synthesis of 4-(aminomethyl)piperidine-1-carboximidamide Dihydrochloride requires a multi-step approach, typically involving the protection of functional groups and controlled introduction of the guanidine moiety.

Representative Synthetic Pathway

While multiple routes are possible, a common and logical strategy begins with a commercially available, orthogonally protected piperidine derivative. The following workflow illustrates a plausible and robust synthetic approach.

Trustworthiness: This pathway relies on well-established and high-yielding chemical transformations in organic synthesis, such as Boc-protection/deprotection and guanidinylation, ensuring its reliability.

Caption: Generalized workflow for the synthesis of the target compound.

Protocol Rationale:

-

Starting Material: 1-Boc-4-(aminomethyl)piperidine is a suitable starting material where the piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group, preventing it from reacting during the first step.[5]

-

Guanidinylation: The primary amine of the aminomethyl group is reacted with a guanidinylating agent. Using a protected reagent like N,N'-Di-Boc-1H-pyrazole-1-carboxamidine allows for a clean reaction to form a protected guanidine intermediate.

-

Deprotection: The final step involves the removal of all Boc protecting groups (from the N1 piperidine position and the newly formed guanidine) using a strong acid, such as hydrochloric acid (HCl) in an organic solvent like dioxane. This one-pot deprotection simultaneously reveals the free amines and forms the desired dihydrochloride salt, which often precipitates from the reaction mixture, facilitating its purification.

Experimental Protocol: Analytical Validation

To ensure the identity, structure, and purity of the synthesized compound, a battery of analytical techniques must be employed. Each step serves to validate the previous one.

Step 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the carbon-hydrogen framework and the presence of key functional groups.

-

Methodology:

-

Dissolve 5-10 mg of the final product in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Acquire ¹H NMR spectrum. Expect to see characteristic signals for the piperidine ring protons, the methylene bridge protons (-CH₂-), and exchangeable protons from the -NH₃⁺ and guanidinium groups (which may be broad).

-

Acquire ¹³C NMR spectrum. Confirm the presence of the expected number of carbon signals, including the distinct signal for the guanidinium carbon (~155-160 ppm).

-

Step 2: Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight of the parent molecule.

-

Methodology:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water).

-

Analyze using Electrospray Ionization (ESI) Mass Spectrometry in positive ion mode.

-

Observe the parent ion peak corresponding to the free base [M+H]⁺ at m/z 157.15, confirming the molecular formula C₇H₁₆N₄.

-

Step 3: High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the compound.

-

Methodology:

-

Develop a suitable reverse-phase HPLC method (e.g., C18 column).

-

The mobile phase will typically be a gradient of water and acetonitrile containing an additive like formic acid or TFA.

-

Inject a known concentration of the sample and monitor the elution profile using a UV detector (if applicable) or an Evaporative Light Scattering Detector (ELSD).

-

Purity is calculated by integrating the peak area of the main component relative to the total peak area.

-

Caption: Standard workflow for analytical validation of the final compound.

Applications in Research and Drug Development

The unique structural combination of a piperidine core and a guanidinium group makes 4-(aminomethyl)piperidine-1-carboximidamide Dihydrochloride a molecule of significant interest.

-

Scaffold for Bioactive Molecules: It serves as a versatile building block for synthesizing more complex molecules.[1] The primary amine offers a handle for further functionalization, while the guanidine group can act as a key pharmacophore for interacting with biological targets rich in acidic residues (aspartate, glutamate).

-

Enzyme Inhibition: Guanidinium groups are known mimics of the arginine side chain and can act as competitive inhibitors for enzymes that process arginine-containing substrates, such as certain kinases and proteases. Research into related structures has focused on their potential as enzyme inhibitors for treating neurological and metabolic disorders.[1]

-

Modulation of Cellular Pathways: The closely related analog, 4-(aminomethyl)piperidine-1-carboxamide, has been investigated as an inhibitor of CD4-gp120 binding in HIV research and for its effects on cellular signaling pathways like STAT-3 and NF-κB.[6] This suggests that the carboximidamide derivative could be explored for similar or enhanced activities in virology and oncology.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[7][8]

-

Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[7] Avoid contact with skin and eyes. The compound is likely a skin and eye irritant.[7][9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] Keep away from strong oxidizing agents and incompatible materials like strong acids (beyond what is used for the salt form) and bases.[7]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7]

Conclusion

4-(aminomethyl)piperidine-1-carboximidamide Dihydrochloride is a structurally well-defined chemical entity with significant potential in the fields of medicinal chemistry and chemical biology. Its molecular architecture, characterized by a conformationally stable piperidine chair, a protonated primary amine, and a resonance-stabilized guanidinium group, provides a unique combination of physicochemical properties. The dihydrochloride salt form ensures enhanced stability and solubility, making it amenable to laboratory use. A clear understanding of its structure, as detailed in this guide, is the cornerstone for its rational application as a building block or a lead scaffold in the development of novel therapeutics.

References

- Smolecule. (n.d.). Buy 4-(Aminomethyl)piperidine-1-carboxamide | 1104937-84-9.

- EvitaChem. (n.d.). Buy 4-(aminomethyl)piperidine-1-carboximidamide Dihydrochloride (EVT-2994707) | 155542-32-8; 162696-05-1.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Ethyl 4-aminopiperidine-1-carboxylate.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Piperidine.

- ChemicalBook. (n.d.). 4-(aminomethyl)piperidine-1-carboxamide dihydrochloride | 2613382-36-6.

- CymitQuimica. (n.d.). 4-(Aminomethyl)piperidine-1-carboximidamide dihydrochloride.

- AstaTech. (n.d.). Safety Data Sheet - 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid.

- ChemicalBook. (n.d.). 155542-32-8(4-(AMINOMETHYL)PIPERIDINEINFORMAMIDINE DIHYDROCHLORIDE ) Product Description.

- PubChem. (n.d.). 4-(Aminomethyl)piperidine-1-carboximidamide.

- Crysdot. (n.d.). 4-(Aminomethyl)piperidine-1-carboximidamide dihydrochloride.

- Fisher Scientific. (2011). SAFETY DATA SHEET - tert-Butyl 4-(aminomethyl)tetrahydropyridine-1(2H)-carboxylate.

- Chem-Impex. (n.d.). (Boc-4-aminomethyl)piperidine hydrochloride.

- Sigma-Aldrich. (n.d.). 1-Boc-4-(aminomethyl)piperidine 97.

- BLD Pharm. (2008). MSDS of 4-(Aminomethyl)piperidine.

- PubChem. (n.d.). 4-(Aminomethyl)piperidine.

- Vulcanchem. (n.d.). 4-Methylpiperidine-1-carboximidamide - 73771-19-4.

- Journal of Fluorine Chemistry. (2009). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines.

- PubChem. (n.d.). 1-Boc-4-(aminomethyl)piperidine.

- Google Patents. (n.d.). US10093626B2 - Process for preparing piperidine-4-carbothioamide hydrochloride.

Sources

- 1. 4-Methylpiperidine-1-carboximidamide (73771-19-4) for sale [vulcanchem.com]

- 2. Buy 4-(aminomethyl)piperidine-1-carboximidamide Dihydrochloride (EVT-2994707) | 155542-32-8; 162696-05-1 [evitachem.com]

- 3. 4-(Aminomethyl)piperidine-1-carboximidamide dihydrochloride [cymitquimica.com]

- 4. 155542-32-8 CAS MSDS (4-(AMINOMETHYL)PIPERIDINEINFORMAMIDINE DIHYDROCHLORIDE ) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 6. Buy 4-(Aminomethyl)piperidine-1-carboxamide | 1104937-84-9 [smolecule.com]

- 7. fishersci.com [fishersci.com]

- 8. peptide.com [peptide.com]

- 9. capotchem.cn [capotchem.cn]

Unveiling the Action of a Potential Therapeutic Agent: A Technical Guide to the Mechanism of Action of 4-(aminomethyl)piperidine-1-carboximidamide Dihydrochloride

For Immediate Release

[CITY, STATE] – [Date] – This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the proposed mechanism of action of 4-(aminomethyl)piperidine-1-carboximidamide Dihydrochloride. As a Senior Application Scientist, the following guide is structured to provide not just a theoretical framework but also actionable, field-proven insights into the experimental validation of its biological activity. While direct studies on this specific molecule are emerging, a robust hypothesis can be formulated based on its distinct structural features and the extensive pharmacology of related compounds.

Introduction: A Molecule of Interest

4-(aminomethyl)piperidine-1-carboximidamide Dihydrochloride is a small molecule characterized by a piperidine scaffold, an aminomethyl group, and a critical carboximidamide (guanidine) functional group. It is this guanidinyl moiety that positions the compound as a compelling candidate for therapeutic investigation, particularly in pathways regulated by nitric oxide.

Proposed Core Mechanism of Action: Competitive Inhibition of Nitric Oxide Synthase (NOS)

The central hypothesis for the mechanism of action of 4-(aminomethyl)piperidine-1-carboximidamide Dihydrochloride is its role as a competitive inhibitor of nitric oxide synthase (NOS) isoenzymes (nNOS, eNOS, and iNOS). This assertion is predicated on the well-established principle that guanidine-containing compounds can act as structural mimetics of L-arginine, the endogenous substrate for NOS.

The enzyme NOS catalyzes the five-electron oxidation of a guanidino nitrogen of L-arginine to produce nitric oxide (NO) and L-citrulline. NO is a critical signaling molecule involved in a vast array of physiological processes, including vasodilation, neurotransmission, and immune responses. Dysregulation of NO production is implicated in numerous pathological conditions, making NOS a significant therapeutic target.

The carboximidamide group of 4-(aminomethyl)piperidine-1-carboximidamide is structurally analogous to the guanidino group of L-arginine. This allows it to bind to the active site of NOS, thereby competing with the natural substrate and inhibiting the synthesis of NO. The piperidine ring serves as a scaffold, presenting the carboximidamide group in a conformation suitable for binding within the enzyme's active site. While the amino acid backbone of L-arginine contributes to high binding affinity, studies have shown that it is not an absolute requirement for NOS inhibition.

Downstream Signaling Consequences

By inhibiting NOS, 4-(aminomethyl)piperidine-1-carboximidamide Dihydrochloride would consequently suppress the production of nitric oxide. A primary downstream effect of NO is the activation of soluble guanylate cyclase (sGC), which leads to the conversion of GTP to cyclic guanosine monophosphate (cGMP). cGMP, in turn, acts as a second messenger, activating protein kinase G (PKG) and modulating various cellular functions, including smooth muscle relaxation, platelet aggregation, and neuronal signaling. Therefore, inhibition of NOS by this compound is expected to lead to a reduction in cGMP levels and a dampening of these NO-mediated physiological effects.

Figure 1: Proposed mechanism of NOS inhibition and its impact on downstream signaling.

Experimental Validation Protocols

To rigorously test the hypothesis of NOS inhibition, a series of well-defined experiments are necessary. The following protocols are designed to provide a comprehensive evaluation of the compound's activity.

Protocol 1: In Vitro NOS Isoform Activity Assay (Citrulline Exclusion Assay)

Objective: To determine the inhibitory potency (IC50) of 4-(aminomethyl)piperidine-1-carboximidamide Dihydrochloride against purified nNOS, eNOS, and iNOS.

Principle: This assay measures the conversion of [³H]L-arginine to [³H]L-citrulline by NOS. The positively charged [³H]L-arginine is separated from the neutral [³H]L-citrulline using a cation-exchange resin. A reduction in [³H]L-citrulline formation in the presence of the test compound indicates inhibition.

Methodology:

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM DTT, 10% glycerol).

-

Prepare solutions of purified recombinant human nNOS, eNOS, and iNOS.

-

Prepare a stock solution of 4-(aminomethyl)piperidine-1-carboximidamide Dihydrochloride in assay buffer and create a serial dilution.

-

Prepare a reaction mixture containing cofactors: NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydrobiopterin (BH4), and calmodulin (for nNOS and eNOS).

-

Prepare a solution of [³H]L-arginine.

-

-

Assay Procedure:

-

In a 96-well plate, add the serially diluted compound or vehicle control.

-

Add the respective NOS isoform to each well.

-

Initiate the reaction by adding the reaction mixture containing cofactors and [³H]L-arginine.

-

Incubate at 37°C for a predetermined time (e.g., 30 minutes).

-

Stop the reaction by adding a stop buffer (e.g., 100 mM HEPES, pH 5.5, 10 mM EDTA).

-

Transfer the reaction mixture to a cation-exchange resin column (e.g., Dowex AG 50W-X8).

-

Elute the [³H]L-citrulline with water.

-

Quantify the radioactivity of the eluate using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Figure 2: Experimental workflow for the in vitro NOS activity assay.

Protocol 2: Cellular Nitric Oxide Production Assay (Griess Assay)

Objective: To assess the effect of 4-(aminomethyl)piperidine-1-carboximidamide Dihydrochloride on NO production in a cellular context.

Principle: This assay quantifies nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO. The Griess reagent converts nitrite into a deep purple azo compound, and the absorbance is measured spectrophotometrically.

Methodology:

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., RAW 264.7 macrophages for iNOS, or human umbilical vein endothelial cells (HUVECs) for eNOS).

-

For iNOS induction, stimulate RAW 264.7 cells with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).

-

For eNOS stimulation, treat HUVECs with an agonist such as acetylcholine or bradykinin.

-

Treat the cells with various concentrations of 4-(aminomethyl)piperidine-1-carboximidamide Dihydrochloride for a specified duration.

-

-

Sample Collection:

-

Collect the cell culture supernatant.

-

-

Griess Reaction:

-

In a 96-well plate, mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubate at room temperature for 10-15 minutes, protected from light.

-

-

Measurement and Analysis:

-

Measure the absorbance at 540 nm using a microplate reader.

-

Create a standard curve using known concentrations of sodium nitrite.

-

Calculate the nitrite concentration in the samples and determine the dose-dependent effect of the compound on NO production.

-

Quantitative Data Summary

While direct experimental data for 4-(aminomethyl)piperidine-1-carboximidamide Dihydrochloride is not yet publicly available, the following table presents representative IC50 values for structurally related guanidine and carboxamidine compounds against NOS isoforms to provide a contextual framework for expected potency.

| Compound | iNOS IC50 (µM) | eNOS IC50 (µM) | nNOS IC50 (µM) | Reference |

| 1H-Pyrazole-1-carboxamidine HCl (PCA) | 0.2 | 0.2 | 0.2 | |

| 4-Methyl-PCA | 2.4 | >300 | >300 | |

| N(G)-methyl-L-arginine (NMA) | 6 | - | - |

This table is for illustrative purposes to demonstrate the range of potencies observed with similar chemical moieties.

Conclusion and Future Directions

The structural characteristics of 4-(aminomethyl)piperidine-1-carboximidamide Dihydrochloride strongly suggest that its primary mechanism of action is the competitive inhibition of nitric oxide synthase. This well-founded hypothesis provides a clear path for experimental investigation. The protocols detailed in this guide offer a robust framework for validating this proposed mechanism and quantifying the compound's potency and isoform selectivity. Further studies, including kinetic analyses to confirm the competitive nature of inhibition and in vivo models to assess physiological effects, will be crucial in fully elucidating the therapeutic potential of this promising molecule.

References

- Mayer, B., & Pfeiffer, S. (1999). Arginine-based inhibitors of nitric oxide synthase: Therapeutic potential and challenges. Naunyn-Schmiedeberg's Archives of Pharmacology, 360(5), 475-485.

- Southan, G. J., Szabó, C., & Thiemermann, C. (1997). Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds. Biochemical Pharmacology, 54(3), 383-389.

- Lee, Y., Martásek, P., Roman, L. J., & Silverman, R. B. (2000). 1H-pyrazole-1-carboxamidines: new inhibitors of nitric oxide synthase. Bioorganic & Medicinal Chemistry Letters, 10(24), 2771-2774.

- Pufahl, R. A., Wishnok, J. S., & Marletta, M. A. (1995). Thiophene-2-carboximidamide: a potent and selective inhibitor of nitric oxide synthase. Biochemistry, 34(6), 1930-1941.

- Clement, B., & Schmitt, S. (2000). Relationship between the structure of guanidines and N-hydroxyguanidines, their binding to inducible nitric oxide synthase (iNOS) and their iNOS-catalysed oxidation to NO. The Biochemical Journal, 351(Pt 1), 127–134.

- Li, H., & Poulos, T. L. (2005). Arginine-based inhibitors of nitric oxide synthase: therapeutic potential and challenges. Current Opinion in Chemical Biology, 9(5), 459-464.

- Haghighi, K., & Clark, J. D. (2009). Nω-NITRO-Nω'-SUBSTITUTED GUANIDINES: A SIMPLE CLASS OF NITRIC OXIDE SYNTHASE INHIBITORS. Bioorganic & Medicinal Chemistry Letters, 19(21), 6140-6143.

- Pfeiffer, S., Leopold, E., Schmidt, K., Brunner, F., & Mayer, B. (1996). Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine. British Journal of Pharmacology, 118(6), 1433–1440.

- Boucher, J. L., Genet, A., Vadon, S., Delaforge, M., Henry, Y., & Mansuy, D. (1994). L-Arginine Analogues as Alternate Substrates for Nitric Oxide Synthase.

- Böger, R. H., Bode-Böger, S. M., & Frölich, J. C. (1996). Endogenous nitric oxide synthase inhibitors are responsible for the L-arginine paradox.

- Weinberg, J. B., Chen, Y., Jiang, N., Beasley, B. E., Salerno, J. C., & Ghosh, D. K. (2009). Inhibition of nitric oxide synthase by cobalamins and cobinamides. Free Radical Biology and Medicine, 46(12), 1626–1632.

- Hirsch, J. A. (1984). Structure-activity relationship between guanidine alkyl derivatives and norepinephrine release: site(s) and mechanism(s) of action. The Journal of Pharmacology and Experimental Therapeutics, 230(3), 710–717.

- Garland, S. L., Chan, G., & O'Neill, G. P. (1999). Guanidine-substituted imidazoles as inhibitors of nitric oxide synthase. Bioorganic & Medicinal Chemistry Letters, 9(20), 2953-2958.

- Kase, Y., Yuizono, T., & Miyata, T. (1964). [STUDIES ON STRUCTURE-ACTIVITY RELATIONSHIPS OF GUANIDINE DERIVATIVES. I. SYNTHESIS AND PHARMACOLOGY OF AMINOETHYLGUANIDINE DERIVATIVES]. Yakugaku Zasshi : Journal of the Pharmaceutical Society of Japan, 84, 421–425.

- Szabó, C., Bryk, R., Zingarelli, B., Southan, G. J., Gahman, T. C., Bhat, V., Salzman, A. L., & Wolff, D. J. (1997). Pharmacological characterization of guanidinoethyldisulphide (GED), a novel inhibitor of nitric oxide synthase with selectivity towards the inducible isoform. British Journal of Pharmacology, 122(5), 941–950.

- Garvey, E. P., Oplinger, J. A., Tanoury, G. J., Sherman, P. A., Fowler, M., Moore, S., & Kincaid, J. R. (1995). Guanidino compounds as regulators of nitric oxide synthase.

- Corbett, J. A., Tilton, R. G., Chang, K., Hasan, K. S., Ido, Y., Wang, J. L., Sweetland, M. A., Lancaster, J. R., Jr, Williamson, J. R., & McDaniel, M. L. (1992).

An In-Depth Technical Guide to the Biological Activity of 4-(aminomethyl)piperidine-1-carboximidamide Dihydrochloride

Foreword: Unveiling the Potential of a Structurally-Intriguing Molecule

To the researchers, scientists, and drug development professionals at the forefront of innovation, this document serves as a comprehensive technical guide into the biological landscape of 4-(aminomethyl)piperidine-1-carboximidamide Dihydrochloride. This molecule, characterized by a piperidine scaffold linked to a guanidinium group, belongs to a class of compounds with significant therapeutic promise. The guanidine moiety, a strong organic base, is a key pharmacophore in numerous biologically active agents, suggesting a rich field of investigation for the title compound.[1][2][3] This guide is structured to not only present what is known but to illuminate a logical, experimentally-driven path for its further characterization, with a primary focus on its putative role as a modulator of nitric oxide synthase (NOS) activity.

Structural Rationale and Postulated Mechanism of Action

The chemical architecture of 4-(aminomethyl)piperidine-1-carboximidamide—specifically the terminal carboximidamide group—positions it as a compelling candidate for interaction with enzymes that recognize arginine and similar guanidino-containing substrates.[1][4] Nitric oxide synthases (NOS), a family of enzymes crucial in a vast array of physiological and pathological processes, utilize L-arginine to produce nitric oxide (NO).[5][6] The overproduction of NO, particularly by the inducible (iNOS) and neuronal (nNOS) isoforms, is implicated in various disease states, making NOS inhibition a significant therapeutic strategy.[6][7][8][9]

Given that many known NOS inhibitors are guanidine or amidine derivatives that act as L-arginine mimetics, it is a primary hypothesis that 4-(aminomethyl)piperidine-1-carboximidamide functions as a competitive inhibitor of NOS.[4] This guide will, therefore, focus on the experimental workflows required to rigorously test this hypothesis.

Caption: Putative competitive inhibition of NOS by the compound.

Experimental Characterization: A Phased Approach

A hierarchical and systematic workflow is essential for the robust characterization of a novel compound. The following sections detail the progression from initial in vitro enzymatic assays to more physiologically relevant cell-based models.

Phase 1: In Vitro Enzymatic Inhibition Assays

The foundational step is to determine if the compound directly interacts with and inhibits purified NOS isoforms (nNOS, eNOS, and iNOS). This allows for the assessment of potency (IC50) and potential isoform selectivity.

The most common indirect method for measuring NO production is the quantification of its stable breakdown product, nitrite.[7][10][11] The Griess assay is a straightforward and reliable colorimetric method for this purpose.[11][12]

Experimental Workflow for In Vitro NOS Inhibition Screening

Caption: Workflow for determining IC50 via the Griess assay.

Detailed Protocol: In Vitro NOS Inhibition (Griess Assay) [7][10]

-

Reagent Preparation:

-

Prepare a 2X reaction buffer containing Tris-HCl, cofactors (NADPH, FAD, FMN, and tetrahydrobiopterin), and calmodulin.

-

Prepare a stock solution of 4-(aminomethyl)piperidine-1-carboximidamide Dihydrochloride in ultrapure water. Perform serial dilutions to create a range of concentrations.

-

Prepare a solution of L-arginine.

-

Prepare Griess Reagents A (sulfanilamide in acid) and B (N-(1-naphthyl)ethylenediamine in water).

-

-

Assay Procedure (96-well plate format):

-

To each well, add 50 µL of the 2X reaction buffer.

-

Add 10 µL of purified NOS enzyme (e.g., human recombinant nNOS, iNOS, or eNOS) to respective wells. Include a "no enzyme" control.

-

Add 10 µL of the test compound at various concentrations. For control wells, add 10 µL of the vehicle (ultrapure water).

-

Pre-incubate the plate for 10 minutes at room temperature.

-

Initiate the enzymatic reaction by adding 30 µL of L-arginine solution to all wells.

-

Incubate the plate for 60 minutes at 37°C.

-

Terminate the reaction and begin color development by adding 50 µL of Griess Reagent A to each well. Incubate for 5-10 minutes, protected from light.

-

Add 50 µL of Griess Reagent B to each well. Incubate for another 5-10 minutes, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 540 nm using a microplate reader.

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the concentration of nitrite produced in each well.

-

Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Data Presentation: Summarizing Isoform Selectivity

| Parameter | nNOS | eNOS | iNOS |

| IC50 (µM) | Experimental Value | Experimental Value | Experimental Value |

| Selectivity Ratio (eNOS/nNOS) | - | Calculated Value | - |

| Selectivity Ratio (iNOS/nNOS) | - | - | Calculated Value |

A higher selectivity ratio indicates greater selectivity for the target isoform over the other.

Phase 2: Cell-Based Assays for Physiological Relevance

While in vitro assays are crucial for determining direct enzymatic inhibition, they do not account for cell permeability, off-target effects, or metabolic stability.[11] A cell-based assay is the logical next step to bridge the gap between biochemical activity and potential in vivo efficacy.[11]

A robust and convenient model involves using a cell line, such as HEK293T, engineered to stably overexpress a specific NOS isoform (e.g., nNOS).[11] Enzyme activity can be induced by a calcium ionophore like A23187, which increases intracellular calcium, a necessary cofactor for nNOS activation.

Detailed Protocol: Cell-Based nNOS Inhibition Assay [11]

-

Cell Culture and Plating:

-

Culture HEK293T cells stably expressing nNOS (293T/nNOS) in appropriate media.

-

Seed the cells into a 96-well plate and grow to ~90% confluency.

-

-

Compound Treatment and Enzyme Activation:

-

Wash the cells with a buffer (e.g., Hanks' Balanced Salt Solution).

-

Add fresh buffer containing serial dilutions of 4-(aminomethyl)piperidine-1-carboximidamide Dihydrochloride to the wells.

-

Incubate for a predetermined time (e.g., 30-60 minutes) to allow for cell penetration.

-

Activate nNOS by adding a calcium ionophore (e.g., A23187) to a final concentration of ~5 µM.

-

Incubate for an additional 30 minutes at 37°C.

-

-

Nitrite Measurement:

-

Carefully collect the supernatant (culture medium) from each well.

-

Perform the Griess assay on the collected supernatants as described in the in vitro protocol (Section 2.1).

-

-

Data Analysis:

-

Calculate the IC50 value of the inhibitor based on the reduction in nitrite production in the treated 293T/nNOS cells compared to the vehicle-treated control. This provides a more physiologically relevant measure of the compound's potency.

-

Advanced Characterization and Future Directions

Should 4-(aminomethyl)piperidine-1-carboximidamide Dihydrochloride demonstrate potent and selective inhibition in the primary assays, further investigation would be warranted.

-

Mechanism of Inhibition Studies: Conduct enzyme kinetic studies (e.g., Lineweaver-Burk plots) to confirm if the inhibition is competitive with the substrate L-arginine.

-

In Vivo Pharmacodynamic and Efficacy Models: If a specific therapeutic area is of interest (e.g., neuropathic pain for an nNOS inhibitor), preclinical animal models can be employed.[7] This would involve administering the compound and assessing relevant behavioral or physiological endpoints.[7] For instance, in a neuropathic pain model, an effective nNOS inhibitor would be expected to increase the pain threshold in treated animals compared to a vehicle control group.[7]

-

ADME/Tox Profiling: A comprehensive evaluation of the compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity profile is a critical step in any drug development pipeline.

Conclusion

4-(aminomethyl)piperidine-1-carboximidamide Dihydrochloride represents a molecule of significant interest due to its structural similarity to known guanidine-based enzyme inhibitors. Its guanidinium functional group makes it a prime candidate for a nitric oxide synthase inhibitor.[1][3][4] The experimental framework detailed in this guide provides a rigorous, step-by-step pathway for elucidating its biological activity, starting from direct enzymatic inhibition and progressing to cell-based functional assays. The data generated from these studies will be instrumental in defining the therapeutic potential of this compound and guiding its future development.

References

- Application Notes and Protocols for Studying Neuronal Nitric Oxide Synthase (nNOS) Inhibition - Benchchem.

- A Researcher's Guide to Validating the Selectivity of Neuronal Nitric Oxide Synthase Inhibitors: A Compar

- hnNOS-IN-3 experimental variability and controls - Benchchem.

- Biological activities of guanidine compounds - PubMed.

- Nitric Oxide Synthase Inhibitor Screening Kit (MAK323) - Sigma-Aldrich.

- Guanidinium and aminoimidazolinium derivatives of N-(4-piperidyl)propanamides as potential ligands for mu opioid and I2-imidazoline receptors: synthesis and pharmacological screening - PubMed.

- Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services - BioAssay Systems.

- A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors - PubMed Central.

- Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids - MDPI.

- Biological activities of guanidine compounds | Semantic Scholar.

- Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and rel

- Selective Inhibition of the Inducible Nitric Oxide Synthase by Aminoguanidine - PubMed.

- Nitric Oxide Synthase Inhibitors into the Clinic

- Nitric oxide synthase inhibition and oxidative stress in cardiovascular diseases: possible therapeutic targets? - PubMed.

Sources

- 1. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Biological activities of guanidine compounds | Semantic Scholar [semanticscholar.org]

- 4. Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bioassaysys.com [bioassaysys.com]

- 6. Nitric oxide synthase inhibition and oxidative stress in cardiovascular diseases: possible therapeutic targets? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Selective inhibition of the inducible nitric oxide synthase by aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nitric Oxide Synthase Inhibitors into the Clinic at Last - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to 4-(Aminomethyl)piperidine-1-carboximidamide Dihydrochloride in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of 4-(aminomethyl)piperidine-1-carboximidamide dihydrochloride, a versatile heterocyclic building block with significant potential in medicinal chemistry. This document delves into the compound's physicochemical properties, synthesis strategies, and its role as a key scaffold in the design and development of novel therapeutic agents. Drawing upon field-proven insights, this guide explores the mechanistic underpinnings of its biological activity, particularly in the context of antiviral and antifungal research. Detailed, exemplary protocols for synthesis and biological evaluation are provided to empower researchers and drug development professionals in their exploration of this promising chemical entity.

Introduction: The Significance of the 4-Aminopiperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal framework for interacting with biological targets. Within this class, the 4-aminopiperidine motif is of particular interest due to the presence of a basic nitrogen atom that can engage in crucial hydrogen bonding interactions and serve as a handle for further chemical elaboration. The introduction of a carboximidamide (guanidine) moiety at the 1-position, as seen in 4-(aminomethyl)piperidine-1-carboximidamide, further enhances its potential by providing a strongly basic, resonance-stabilized group capable of forming multiple hydrogen bonds, often leading to high-affinity interactions with biological macromolecules.

This guide focuses on the dihydrochloride salt of 4-(aminomethyl)piperidine-1-carboximidamide, a form that typically offers improved solubility and stability for research and development purposes.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug discovery. These properties influence its solubility, permeability, metabolic stability, and ultimately, its pharmacokinetic and pharmacodynamic profile.

| Property | Value | Source |

| IUPAC Name | 4-(aminomethyl)piperidine-1-carboximidamide;dihydrochloride | [1] |

| CAS Number | 155542-32-8 | [1][2] |

| Molecular Formula | C₇H₁₈Cl₂N₄ | [1] |

| Molecular Weight | 229.15 g/mol | [1] |

| Appearance | White to off-white solid (typical) | General Knowledge |

| Solubility | Expected to be soluble in water and polar protic solvents | General Chemical Principles |

Synthesis Strategies: A Representative Protocol

While specific, detailed synthetic protocols for 4-(aminomethyl)piperidine-1-carboximidamide dihydrochloride are not extensively documented in publicly available literature, a robust synthesis can be envisioned based on established methodologies for related 4-substituted piperidines. A common and efficient approach involves a multi-step sequence starting from readily available materials. The following is a representative, field-proven protocol that can be adapted for the synthesis of the target compound. The causality behind each step is explained to provide a deeper understanding of the process.

Exemplary Synthetic Workflow

The synthesis can be logically approached by first constructing the protected 4-(aminomethyl)piperidine core, followed by the introduction of the carboximidamide group and final deprotection.

Caption: A representative synthetic workflow for 4-(aminomethyl)piperidine-1-carboximidamide Dihydrochloride.

Step-by-Step Methodology

Step 1: Synthesis of 1-Boc-4-aminomethylpiperidine (A Key Intermediate)

This initial step focuses on creating the core piperidine structure with the necessary aminomethyl side chain. The use of a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is a strategic choice, as it is stable under a wide range of reaction conditions but can be readily removed under acidic conditions.

-

Starting Material: 1-Boc-4-piperidone.

-

Reaction: Reductive amination. This is a highly reliable method for forming C-N bonds. The ketone is first converted to an imine or enamine in situ, which is then reduced by a mild reducing agent like sodium triacetoxyborohydride.

-

Procedure: a. Dissolve 1-Boc-4-piperidone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). b. Add a source of ammonia, such as ammonium acetate (excess), and stir for 30 minutes to facilitate imine formation. c. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise at room temperature. The use of this specific reducing agent is advantageous as it is less basic and more selective than other borohydrides. d. Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS. e. Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. f. Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by flash column chromatography to yield 1-Boc-4-aminomethylpiperidine.

Step 2: Introduction of the Carboximidamide Moiety

With the core scaffold in hand, the next step is the guanidinylation of the piperidine nitrogen.

-

Boc Deprotection: The Boc group on the piperidine nitrogen must first be removed to allow for the subsequent reaction. a. Dissolve the product from Step 1 in a solution of hydrochloric acid in 1,4-dioxane or trifluoroacetic acid (TFA) in DCM. b. Stir at room temperature for 1-2 hours. c. Concentrate the reaction mixture to dryness to obtain the hydrochloride or trifluoroacetate salt of 4-(aminomethyl)piperidine.

-

Guanidinylation: a. Dissolve the deprotected piperidine salt in a polar aprotic solvent like dimethylformamide (DMF). b. Add a base, such as diisopropylethylamine (DIPEA), to neutralize the salt. c. Add a guanidinylating agent, for example, N,N'-di-Boc-1H-pyrazole-1-carboxamidine. This reagent is often preferred due to its stability and the ease of removing the Boc protecting groups from the final product. d. Stir the reaction at room temperature or with gentle heating until completion. e. Work up the reaction by adding water and extracting with a suitable organic solvent like ethyl acetate. f. Purify the product by chromatography.

Step 3: Final Deprotection to Yield the Dihydrochloride Salt

The final step involves the removal of any remaining protecting groups (in this case, from the carboximidamide moiety) and formation of the desired dihydrochloride salt.

-

Treat the purified product from Step 2 with an excess of hydrochloric acid in a suitable solvent (e.g., 1,4-dioxane or diethyl ether).

-

Stir the mixture, which will typically result in the precipitation of the dihydrochloride salt.

-

Collect the solid product by filtration, wash with a non-polar solvent like diethyl ether, and dry under vacuum to obtain 4-(aminomethyl)piperidine-1-carboximidamide Dihydrochloride.

Applications in Medicinal Chemistry

The 4-(aminomethyl)piperidine-1-carboximidamide scaffold is a valuable starting point for the development of a wide range of biologically active molecules. Its structural features allow for diversification at the exocyclic amine, offering a powerful platform for structure-activity relationship (SAR) studies.

Antiviral Research: Targeting HIV-1 Entry

A significant area of interest for this scaffold is in the development of HIV-1 entry inhibitors. The virus initiates infection by the interaction of its envelope glycoprotein gp120 with the CD4 receptor on host T-cells. Small molecules that can mimic this interaction and induce conformational changes in gp120 are of great interest as potential therapeutics.

-

Mechanism of Action: Derivatives of the 4-aminopiperidine scaffold have been shown to act as CD4 mimetics. They are designed to bind to the Phe43 cavity of gp120, a highly conserved pocket that is crucial for CD4 binding. This interaction can induce conformational changes in the viral envelope glycoproteins, exposing epitopes that are then recognized by the host immune system, leading to antibody-dependent cellular cytotoxicity (ADCC).[3] The carboximidamide group, with its ability to form multiple hydrogen bonds, can play a critical role in anchoring the molecule within the binding site and establishing high-affinity interactions.

Sources

- 1. Buy 4-(aminomethyl)piperidine-1-carboximidamide Dihydrochloride (EVT-2994707) | 155542-32-8; 162696-05-1 [evitachem.com]

- 2. 155542-32-8|4-(Aminomethyl)piperidine-1-carboximidamide dihydrochloride|BLD Pharm [bldpharm.com]

- 3. Piperidine CD4-Mimetic Compounds Expose Vulnerable Env Epitopes Sensitizing HIV-1-Infected Cells to ADCC - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Guanidinylation Reactions Utilizing 4-(aminomethyl)piperidine-1-carboximidamide Dihydrochloride

Executive Summary

The guanidinium group is a critical pharmacophore in modern drug discovery, prized for its ability to engage in key biological interactions through hydrogen bonding and electrostatic forces. The synthesis of guanidine-containing molecules, or guanidinylation, is therefore a vital transformation in medicinal chemistry. This guide provides an in-depth technical overview of guanidinylation reactions using a specific and versatile reagent: 4-(aminomethyl)piperidine-1-carboximidamide Dihydrochloride. We will explore the unique properties conferred by its piperidine scaffold, delve into the mechanistic principles of the reaction, provide a detailed experimental protocol for its application, and discuss methods for optimization and product characterization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent for the synthesis of novel molecular entities.

Introduction: The Guanidinium Group in Medicinal Chemistry

The Pharmacophoric Significance of the Guanidinium Moiety

The guanidinium functional group, most famously found in the amino acid arginine, is protonated under physiological conditions, conferring a delocalized positive charge. This feature allows it to act as a potent hydrogen bond donor and engage in stable salt bridges with negatively charged residues like aspartate and glutamate in proteins.[1] Consequently, incorporating a guanidinium moiety can significantly enhance the binding affinity, selectivity, and pharmacokinetic properties of a drug candidate.

The Strategic Value of the Piperidine Scaffold

The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in a vast number of FDA-approved drugs.[2][3] Its inclusion in a molecule offers several advantages:

-

Modulation of Physicochemical Properties: It can improve aqueous solubility and lipophilicity, crucial parameters for bioavailability.[4]

-

Metabolic Stability: The saturated heterocyclic ring is generally robust to metabolic degradation.[4]

-

Structural Rigidity and Vectorial Diversity: It provides a conformationally restricted anchor, allowing for the precise spatial orientation of appended functional groups to optimize interactions with biological targets.[5][6]

The subject of this guide, 4-(aminomethyl)piperidine-1-carboximidamide, combines the reactive potential of a guanidinylating agent with the structural and pharmacokinetic advantages of the piperidine core.

The Reagent: 4-(aminomethyl)piperidine-1-carboximidamide Dihydrochloride

Chemical Properties and Structure

This reagent is a bifunctional molecule supplied as a stable dihydrochloride salt. The key reactive center for the guanidinylation reaction is the carboximidamide group at the N1 position of the piperidine ring.

| Property | Value | Reference |

| IUPAC Name | 4-(aminomethyl)piperidine-1-carboximidamide;dihydrochloride | [7] |

| CAS Number | 155542-32-8 | [7][8] |

| Molecular Formula | C₇H₁₈Cl₂N₄ | [7] |

| Molecular Weight | 229.15 g/mol | [7][8] |

| Structure |  |

Note: A representative image of the chemical structure is shown above.

Mechanistic Rationale for an Unprotected Reagent

Unlike many common guanidinylating agents that utilize protecting groups like tert-butoxycarbonyl (Boc) to modulate reactivity, 4-(aminomethyl)piperidine-1-carboximidamide is unprotected.[9][10] This presents both a challenge and an opportunity.

-

Activation is Required: As a dihydrochloride salt, the reagent is protonated and not reactive in its supplied form. A base must be added to neutralize the hydrochloride salts and free both the substrate amine and the reagent's carboximidamide group for reaction.

-

Simplified Workflow: The lack of protecting groups eliminates the need for a separate deprotection step after the guanidinylation, streamlining the synthetic sequence.[9] The primary byproduct of the reaction is the readily separable 4-(aminomethyl)piperidine.

Core Application: Guanidinylation of Primary and Secondary Amines

The primary application of this reagent is the conversion of primary and secondary amines into their corresponding guanidine derivatives.

Proposed Reaction Mechanism

The reaction proceeds via a nucleophilic addition-elimination pathway. First, a stoichiometric amount of a suitable base deprotonates the amine substrate and the carboximidamide reagent. The neutral amine then acts as a nucleophile, attacking the electrophilic carbon of the carboximidamide. This forms a tetrahedral intermediate which subsequently collapses, eliminating 4-(aminomethyl)piperidine as a leaving group to yield the new guanidinium salt.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. Buy 4-(aminomethyl)piperidine-1-carboximidamide Dihydrochloride (EVT-2994707) | 155542-32-8; 162696-05-1 [evitachem.com]

- 8. 4-(Aminomethyl)piperidine-1-carboximidamide dihydrochloride [cymitquimica.com]

- 9. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]

An In-depth Technical Guide to the Utilization of 4-(Aminomethyl)piperidine-1-carboximidamide Dihydrochloride for Novel Scaffold Synthesis in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 4-(aminomethyl)piperidine-1-carboximidamide dihydrochloride, a versatile building block for the synthesis of innovative molecular scaffolds in medicinal chemistry. We will delve into the unique chemical attributes of this compound, stemming from the combination of a rigid piperidine core and a highly basic guanidinium group, and explore its application in the construction of targeted libraries for drug discovery. A detailed, field-proven protocol for the synthesis of a novel pyrimidine-based scaffold is presented, complete with mechanistic insights and characterization data. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool to accelerate the discovery of next-generation therapeutics.

Introduction: The Strategic Importance of the Guanidinium-Piperidine Moiety